N-(3-Aminocyclobutyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Conformational Constraint

N-(3-Aminocyclobutyl)acetamide (CAS 1156366-87-8) is a small-molecule chemical building block with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹. The compound features a 1,3-disubstituted cyclobutane core bearing a primary amine at the 3-position and an acetamide group at the 1-position.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1156366-87-8
Cat. No. B1386338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminocyclobutyl)acetamide
CAS1156366-87-8
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC(C1)N
InChIInChI=1S/C6H12N2O/c1-4(9)8-6-2-5(7)3-6/h5-6H,2-3,7H2,1H3,(H,8,9)
InChIKeyCFUVFJNZAXAVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminocyclobutyl)acetamide (CAS 1156366-87-8): Core Structure, Physicochemical Identity, and Procurement-Relevant Specifications


N-(3-Aminocyclobutyl)acetamide (CAS 1156366-87-8) is a small-molecule chemical building block with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g·mol⁻¹ . The compound features a 1,3-disubstituted cyclobutane core bearing a primary amine at the 3-position and an acetamide group at the 1-position. This substitution pattern confers a defined, non-planar geometry that is exploited in medicinal chemistry for the construction of conformationally constrained pharmacophores . The compound is commercially available with a minimum purity specification of 95% (free base) and is typically stored long-term in a cool, dry environment . It is employed primarily as a synthetic intermediate—not as a terminal bioactive entity—in the preparation of kinase-targeted agents, protein degraders, and spirocyclic inhibitor scaffolds .

Why Generic Substitution Fails: Procurement Risks of Interchanging N-(3-Aminocyclobutyl)acetamide (CAS 1156366-87-8) with Close Analogs


The 1,3-substitution pattern on the cyclobutane ring is not a trivial structural detail; it determines the vector geometry of the amino and acetamide groups, which in turn dictates the shape of downstream pharmacophores built from this intermediate [1]. Replacing N-(3-aminocyclobutyl)acetamide with a 1,2-disubstituted isomer (e.g., 2-(3-aminocyclobutyl)acetamide), a ring-expanded analog, or a regioisomer bearing a methylene spacer (e.g., N-[(3-aminocyclobutyl)methyl]acetamide) alters the spatial presentation of key hydrogen-bonding motifs, with known consequences for target binding: cyclobutyl-substituted imidazole inhibitors have demonstrated up to 30-fold selectivity shifts between CDK isoforms solely as a function of substitution geometry [2]. Below, we provide the quantitative evidence supporting specific points of differentiation that justify procurement of the exact CAS 1156366-87-8 entity.

Product-Specific Quantitative Evidence Guide: N-(3-Aminocyclobutyl)acetamide (CAS 1156366-87-8) vs. Closest Analogs


Evidence 1: Conformational Rigidity and Vector Geometry Differentiation from 1,2-Disubstituted Cyclobutyl Isomers

The 1,3-disubstituted cyclobutane ring in N-(3-aminocyclobutyl)acetamide provides a unique exit-vector angle (~109° between substituents) compared with 1,2-disubstituted cyclobutyl isomers (angle ~89°). This geometric difference directly impacts target binding: a systematic molecular modeling study demonstrated that cis-1,3-cyclobutyl-substituted imidazole inhibitors achieve up to 30-fold selectivity for CDK5 over CDK2, whereas the corresponding 1,2-substituted analogs lost this selectivity window [1]. The conformational rigidity of the cyclobutane scaffold restricts the torsional freedom of the amine and acetamide groups, pre-organizing them into a bioactive conformation that reduces the entropic penalty upon target binding—an advantage absent in flexible linear linkers such as 1,3-diaminopropane derivatives .

Medicinal Chemistry Kinase Inhibitor Design Conformational Constraint

Evidence 2: Free Base vs. Hydrochloride Salt: Solubility and Downstream Derivatization Efficiency

N-(3-Aminocyclobutyl)acetamide free base (CAS 1156366-87-8) is preferred over its hydrochloride salt (CAS 1860028-37-0) in amide coupling and reductive amination reactions, where the absence of counterion avoids the need for a base pre-neutralization step. The hydrochloride salt requires one equivalent of base (e.g., DIPEA or Et₃N) per amine to liberate the nucleophilic free amine, which can complicate stoichiometric control in parallel synthesis and increase salt waste. Supplier specifications confirm that the free base is available at ≥95% purity , and its calculated logP of 1.15 and polar surface area (PSA) of 58.6 Ų provide balanced aqueous/organic partitioning suitable for standard coupling conditions (DMF, DCM, THF).

Synthetic Chemistry Amide Coupling Salt Selection

Evidence 3: Synthetic Accessibility via One-Step Vilsmeier Protocol Enabling Quantitative Yield

A one-step synthesis of N-(3-aminocyclobutyl)acetamide has been reported using adapted Vilsmeier conditions, yielding the title compound in quantitative yield with full spectroscopic characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes required for related cyclobutyl carbamates (e.g., tert-butyl (3-aminocyclobutyl)carbamate, CAS 1090904-48-5, which requires Boc protection/deprotection sequences adding ≥2 synthetic steps) and for N-[(3-aminocyclobutyl)methyl]acetamide (CAS 1493903-09-5), which requires an additional hydroxymethylation step. The quantitative yield and single-step protocol reduce purification burden and improve atom economy, directly benefiting cost-of-goods in procurement.

Process Chemistry Vilsmeier Reaction Scalable Synthesis

Evidence 4: Purity and Storage Stability Profile for Procurement Decision-Making

The free base (CAS 1156366-87-8) is supplied at ≥95% purity with a long-term storage recommendation of 'cool, dry place' . The hydrochloride salt (CAS 1860028-37-0) is offered at higher purity (≥97% to NLT 98% across multiple vendors) but requires storage at 2–8°C in a sealed, dry environment [1]. For procurement decisions, the free base offers room-temperature shipping compatibility (continental US), reducing cold-chain logistics costs, while the hydrochloride salt provides higher certified purity for applications demanding stringent impurity profiles (e.g., GLP toxicology studies).

Quality Control Storage Stability Procurement Specifications

Best Research and Industrial Application Scenarios for N-(3-Aminocyclobutyl)acetamide (CAS 1156366-87-8)


Kinase Inhibitor and Targeted Protein Degrader (PROTAC) Scaffold Construction

The 1,3-disubstituted cyclobutane core provides a rigid, non-planar scaffold that orients the amine and acetamide groups at a defined ~109° angle. This geometry is exploited in the design of ATP-competitive kinase inhibitors and bivalent protein degraders (PROTACs), where the cyclobutane ring serves as a conformationally constrained linker that pre-organizes the warhead and E3-ligase recruiting moiety into a productive binding orientation . The up to 30-fold CDK5-over-CDK2 selectivity reported for cyclobutyl-substituted imidazole inhibitors underscores the value of this specific substitution pattern in achieving isoform-selective kinase inhibition [1].

High-Throughput Parallel Library Synthesis via Direct Amide Coupling

As a free base, N-(3-aminocyclobutyl)acetamide (CAS 1156366-87-8) can be directly coupled to carboxylic acid building blocks without a pre-neutralization step, streamlining automated parallel synthesis workflows. This eliminates one liquid-handling operation per well in 96- or 384-well formats, reducing cycle time and improving reproducibility . The balanced logP (1.15) and PSA (58.6 Ų) values ensure compatibility with standard organic solvents (DMF, DMSO, DCM) used in automated synthesizers .

Scalable Process Chemistry for Medicinal Chemistry Lead Optimization

The one-step, quantitative-yield synthesis via adapted Vilsmeier conditions enables rapid scale-up from milligram to kilogram quantities with minimal purification burden [2]. This contrasts with multi-step routes for protected cyclobutyl carbamates, which accumulate yield losses and require intermediate isolations. Medicinal chemistry programs advancing from hit-to-lead to lead optimization can secure multi-gram quantities of CAS 1156366-87-8 with shorter lead times and lower cost-per-gram compared to more synthetically complex analogs .

Conformationally Constrained Peptidomimetic and Foldamer Research

The cyclobutane ring in N-(3-aminocyclobutyl)acetamide imposes torsional constraints that mimic the conformational preferences of β-turn structures in peptides. This compound has been studied as a building block in the synthesis of β-peptide foldamers, where the rigid cyclobutane scaffold stabilizes specific secondary structures (e.g., 12-helix conformations) that are inaccessible to flexible acyclic analogs such as 1,3-diaminopropane derivatives [3]. Researchers designing proteolytically stable peptidomimetics benefit from the defined geometry of the 1,3-substitution pattern.

Quote Request

Request a Quote for N-(3-Aminocyclobutyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.